molecular formula C65H104O29 B14082668 Extensumside E

Extensumside E

Cat. No.: B14082668
M. Wt: 1349.5 g/mol
InChI Key: BAVURYORXSHVQG-PKRFARKFSA-N
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Description

Extensumside E is a pregnane glycoside derived from the roots of Myriopteron extensum. It is known for its sweet-tasting properties and has been identified as one of the compounds contributing to the sweetness of the plant. This compound has a molecular formula of C65H104O29 and a molecular weight of 1349.52 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Extensumside E is typically isolated from the roots of Myriopteron extensum through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction with a suitable solvent such as methanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Myriopteron extensum. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Extensumside E can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Extensumside E has several scientific research applications, including:

    Chemistry: Used as a reference compound for studying the structure-activity relationship of pregnane glycosides.

    Biology: Investigated for its potential biological activities, including its sweet-tasting properties and potential health benefits.

    Medicine: Explored for its potential therapeutic applications, such as its use as a natural sweetener in medicinal formulations.

    Industry: Potential use in the food and beverage industry as a natural sweetener

Mechanism of Action

The mechanism of action of Extensumside E is primarily related to its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The specific molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Extensumside E is unique due to its specific structure and the intensity of its sweetness. It is one of the few natural compounds that can provide a high level of sweetness without the caloric content associated with traditional sugars.

Properties

Molecular Formula

C65H104O29

Molecular Weight

1349.5 g/mol

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C65H104O29/c1-26(2)18-42(69)91-55-28(4)83-43(21-37(55)79-9)92-56-29(5)84-44(22-38(56)80-10)93-57-30(6)85-62(54(78)58(57)81-11)86-32-14-16-64(7)31(19-32)12-13-33-34(64)15-17-65(8)35(33)20-36(45(65)27(3)68)87-60-52(76)50(74)48(72)41(90-60)25-82-63-59(51(75)47(71)40(24-67)89-63)94-61-53(77)49(73)46(70)39(23-66)88-61/h12,18,28-30,32-41,43-63,66-67,70-78H,13-17,19-25H2,1-11H3/t28-,29-,30-,32+,33?,34?,35?,36-,37+,38+,39-,40-,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64+,65+/m1/s1

InChI Key

BAVURYORXSHVQG-PKRFARKFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC

Origin of Product

United States

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